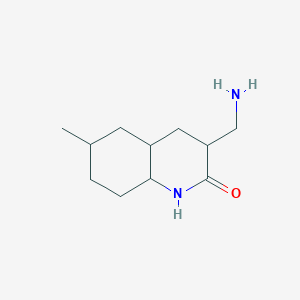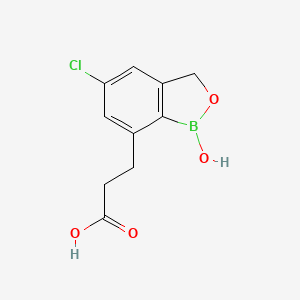
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a benzoxaborole ring, a chlorine atom, and a propanoic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid typically involves the formation of the benzoxaborole ring followed by the introduction of the chlorine atom and the propanoic acid group. One common method involves the reaction of 5-chloro-2-aminophenol with boric acid to form the benzoxaborole ring. This intermediate is then reacted with propanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chlorine atom can be reduced to form a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while substitution reactions can produce a variety of functionalized benzoxaborole derivatives .
Wissenschaftliche Forschungsanwendungen
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antifungal properties, particularly against dermatophytes such as Trichophyton rubrum and Trichophyton mentagrophytes[][3].
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid involves the inhibition of protein synthesis in fungi. It targets the cytoplasmic leucyl-tRNA synthetase (LeuRS) enzyme, which is essential for protein synthesis. By binding to the enzyme, the compound prevents the incorporation of leucine into proteins, thereby inhibiting fungal growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Shares the benzoxaborole ring and chlorine atom but lacks the propanoic acid group.
5-Chloro-2,1-benzoxaborol-1-ol: Similar structure but different functional groups.
Uniqueness
5-Chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole-7-propanoic acid is unique due to its combination of a benzoxaborole ring, chlorine atom, and propanoic acid group.
Eigenschaften
Molekularformel |
C10H10BClO4 |
|---|---|
Molekulargewicht |
240.45 g/mol |
IUPAC-Name |
3-(5-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl)propanoic acid |
InChI |
InChI=1S/C10H10BClO4/c12-8-3-6(1-2-9(13)14)10-7(4-8)5-16-11(10)15/h3-4,15H,1-2,5H2,(H,13,14) |
InChI-Schlüssel |
KHUBUGXBMAJPNY-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=C(C=C2CCC(=O)O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B13151702.png)

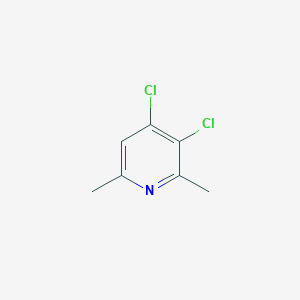
![4-(4-Chlorobenzyl)-7-(thiophen-3-ylmethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13151731.png)
![4-(Ethylsulfonyl)-2'-fluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13151740.png)

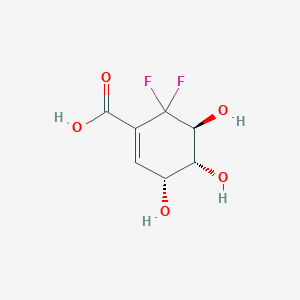
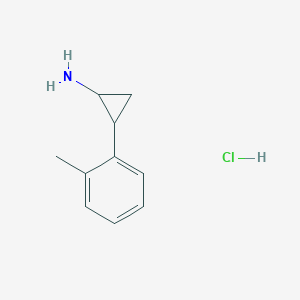
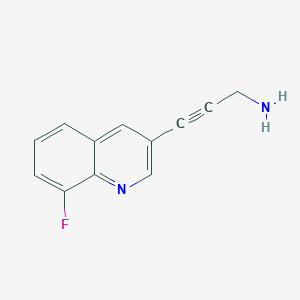
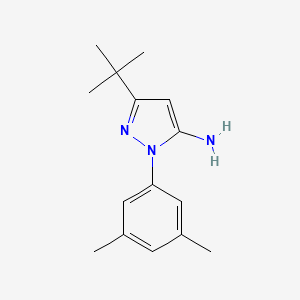
![2-[(3-Fluoro-4-methylphenyl)methyl]oxirane](/img/structure/B13151773.png)
